Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Overview
Description
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate typically involves the hydrogenation of bis-hydroxyethyl terephthalate. The process includes the following steps :
Reactants: Bis-hydroxyethyl terephthalate and 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate.
Catalyst: Palladium on carbon (Pd/C) catalyst.
Reaction Conditions: The reaction is carried out under a pressure of 1.5 to 7.0 MPa and a temperature range of 80-200°C.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The compound can undergo esterification reactions with various alcohols to form different esters.
Common Reagents and Conditions:
Hydrogen Gas: Used in hydrogenation reactions.
Palladium on Carbon (Pd/C) Catalyst: Facilitates the hydrogenation process.
Alcohols: Used in esterification reactions.
Major Products:
Cyclohexane-1,4-dicarboxylic acid esters: Formed through esterification reactions.
Hydrogenated derivatives: Resulting from hydrogenation reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is used as a monomer in the production of polyesters and polyurethanes.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Delivery Systems: The compound is explored for its potential in drug delivery due to its biocompatibility and ability to form stable complexes with drugs.
Industry:
Plasticizers: Used as a plasticizer in the production of flexible plastics.
Food Contact Materials: Approved for use in food contact materials by the European Commission.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate primarily involves its ability to form stable ester bonds. In polymer synthesis, it acts as a diol component, reacting with diisocyanates to form polyurethanes. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Used as a plasticizer in polyvinyl chloride (PVC) production.
Diisononyl phthalate: Another plasticizer used in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate plasticizer.
Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is unique due to its dual functionality as both a monomer in polymer synthesis and a plasticizer. Its biocompatibility also makes it suitable for applications in drug delivery systems, setting it apart from other similar compounds.
Properties
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFEVIJQHWXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCCO)C(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736149 | |
Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-00-2 | |
Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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